molecular formula C17H19ClN4O3S B2854642 Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396877-50-1

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2854642
CAS No.: 1396877-50-1
M. Wt: 394.87
InChI Key: AFMCTOWMEXCBOO-UHFFFAOYSA-N
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Description

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolopyridine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thioamide.

    Introduction of the Carbamate Group: This step involves the reaction of the thiazolopyridine intermediate with ethyl chloroformate under basic conditions.

    Attachment of the 4-Chlorobenzyl Group: This is typically done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazolopyridine core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbamate or benzyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced intermediates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-((4-methylbenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
  • Ethyl (5-((4-fluorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Uniqueness

Ethyl (5-((4-chlorobenzyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is unique due to the presence of the 4-chlorobenzyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

ethyl N-[5-[(4-chlorophenyl)methylcarbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)21-15-20-13-7-8-22(10-14(13)26-15)16(23)19-9-11-3-5-12(18)6-4-11/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMCTOWMEXCBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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